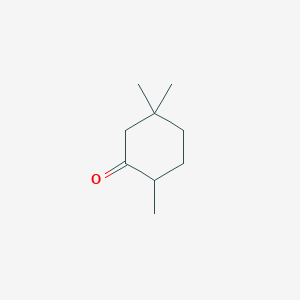
Methyl 3-dehydroxy-3-oxoursolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-dehydroxy-3-oxoursolate is an esterified derivative of Ursolic acid . It belongs to the chemical family of Triterpenoids .
Synthesis Analysis
The synthesis of this compound involves the extraction of dried leaves of Primsatomoris malayana Ridley (Rubiaceae) with methanol . The extract is then concentrated and partitioned with petroleum ether, chloroform, and ethyl acetate . The chloroform fraction is dissolved in methanol and subjected to column chromatography using Diaion HP-20 with methanol as the eluent .Molecular Structure Analysis
The molecular structure of this compound consists of five six-membered rings . Four of these rings adopt chair conformations, while the fifth, which has a C=C double bond, adopts an approximate envelope conformation .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C31H48O3 and a molecular weight of 468.71 . Its IUPAC name is methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate .科学的研究の応用
Antiviral Activity
Methyl 3-dehydroxy-3-oxoursolate and its derivatives demonstrate notable antiviral activity. For instance, derivatives like 3-oxoursolic acid and 3,11-dioxoursolic acid exhibit significantly increased anti-HSV-1 activity in vitro. This suggests potential applications in developing antiviral therapies (Ryu et al., 1993).
Component in Plant Extracts
Compounds related to this compound, such as methyl 3-oxo-24-norurs-12-en-28-oate, have been isolated from plant extracts like Pseudopanax arboreum. These compounds are of interest in phytochemical studies for understanding plant composition and potential medicinal properties (Bowden et al., 1975).
Impact on DNA Methylation
Research involving 7,8-dihydro-8-oxoguanine (8-oxoG), an oxidative DNA lesion, has implications for this compound in understanding DNA methylation processes. The presence of such lesions can influence methylation patterns, which is critical for genetic regulation and understanding carcinogenesis mechanisms (Maltseva et al., 2009).
In Chemical Reactions and Catalysis
Studies on the activation of methyl acetate shed light on the role of dehydrogenated derivatives in catalytic processes. Understanding the adsorption and dissociation of such compounds on different surfaces like Pd has implications for chemical synthesis and industrial applications (Xu & Xu, 2011).
Oxidation Studies
Research on the oxidation of related compounds, such as methyl 2-cyano-3,4-seco-4(23)-ene-ursolate, informs about the oxidative behavior of compounds like this compound. These studies are vital for understanding reaction mechanisms in organic chemistry (Khusnutdinova et al., 2014).
Neuroprotective Effects
Investigations into compounds like methyl 3,4-dihydroxybenzoate offer insights into the neuroprotective effects of structurally similar compounds. Such studies are crucial for developing treatments against oxidative damage in neurological diseases (Cai et al., 2016).
作用機序
Target of Action
Ursonic acid methyl ester, an esterified derivative of Ursolic acid, has been found to exhibit growth inhibitory activity against several tumor cell lines . The primary targets of Ursonic acid methyl ester are these cancer cells, particularly lung cancer cells .
Mode of Action
Ursonic acid methyl ester interacts with its targets, the cancer cells, by inhibiting their growth . It is believed to exert its anti-cancer effects through multiple signaling pathways . The compound’s interaction with these targets leads to changes in the cellular processes, resulting in the inhibition of cancer cell proliferation .
Biochemical Pathways
Ursonic acid methyl ester affects multiple signaling pathways in cancer cells. It has been reported to activate the NF-κB signaling pathway, induce oxidative stress, regulate key regulators of the mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulate MDM2 protein expression, and up-regulate p53 expression . These affected pathways and their downstream effects contribute to the compound’s anti-cancer activity.
Pharmacokinetics
The pharmacokinetic properties of Ursonic acid methyl ester, like its parent compound Ursolic acid, are characterized by poor water solubility and low bioavailability . These properties impact the compound’s bioavailability, limiting its clinical application. Many novel derivatives of ursolic acid, including ursonic acid methyl ester, have been developed to overcome these problems .
Result of Action
The molecular and cellular effects of Ursonic acid methyl ester’s action include the inhibition of cancer cell growth and the induction of apoptosis . It also induces cell-cycle arrest in the S and G0/G1 phases . These effects significantly repress the proliferation of various cancer cell lines .
Action Environment
The action, efficacy, and stability of Ursonic acid methyl ester can be influenced by environmental factors. For instance, the compound’s poor water solubility and low bioavailability can be affected by the physiological environment . .
特性
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQKMJALQHROV-ZOPQKVJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2607014.png)
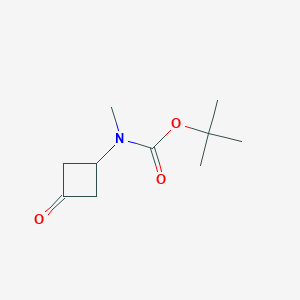
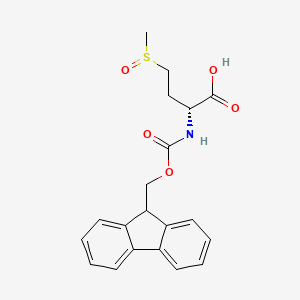
![Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2607017.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

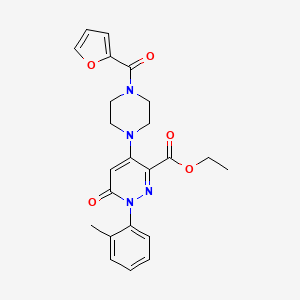
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2607023.png)
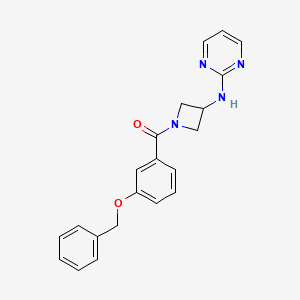
![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B2607026.png)
![Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2607027.png)
![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)
